molecular formula C9H11N3S B1335125 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine CAS No. 956949-76-1

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine

Cat. No. B1335125
M. Wt: 193.27 g/mol
InChI Key: CPVPMUSLZDTBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine (TEP) is a heterocyclic compound belonging to the class of pyrazolamines. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. TEP is also used as a ligand in coordination chemistry, as well as in the synthesis of organic compounds.

Scientific Research Applications

Synthesis and Characterization

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and characterization. For example, studies have involved the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to explore their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Catalytic Applications

These compounds have been utilized in catalysis. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which include pyrazolyl compounds, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating effectiveness under low CO2 pressures and solvent-free conditions (Matiwane et al., 2020).

Asymmetric Synthesis

The role of these compounds in asymmetric synthesis has been explored. Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, where pyrazole derivatives play a crucial role, achieved high enantioselectivity (Togni et al., 1996).

Biological and Medicinal Applications

Various studies have focused on the biological and medicinal applications of these compounds. This includes the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, highlighting their significant potential in biomedical research (Bansal et al., 2020).

Chemical Properties and Synthesis Techniques

Research has also delved into the chemical properties and novel synthesis techniques of these compounds. Microwave synthesis techniques have been developed for pyrazole-5-amines, offering a rapid and efficient method with minimal purification requirements (Everson et al., 2019).

properties

IUPAC Name

2-(1-thiophen-2-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVPMUSLZDTBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine

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